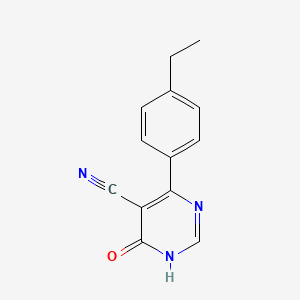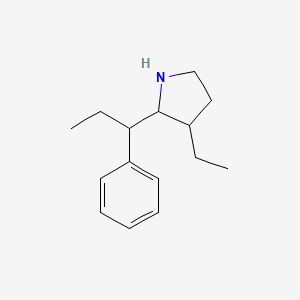
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by fluorination. The reaction conditions often include the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(methylthio)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylthiopyrimidine
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .
Propiedades
Fórmula molecular |
C6H6ClFN2S |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6ClFN2S/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3 |
Clave InChI |
RBOVQISYSHFNTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)SC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
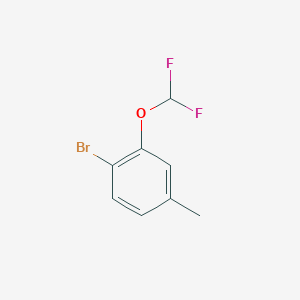
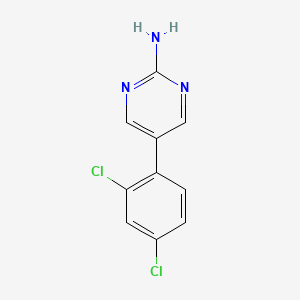
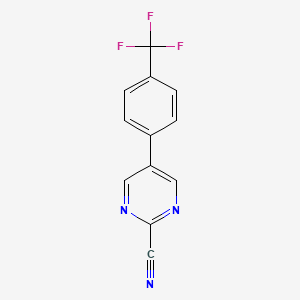

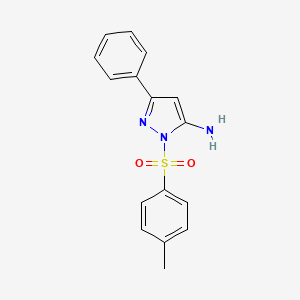

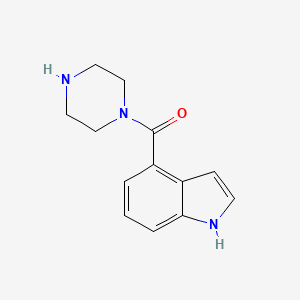
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
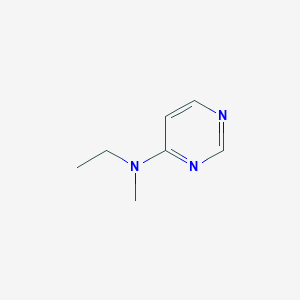
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
